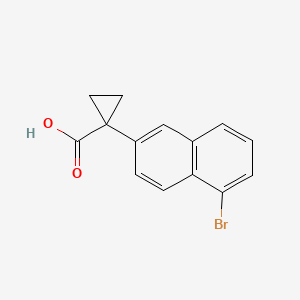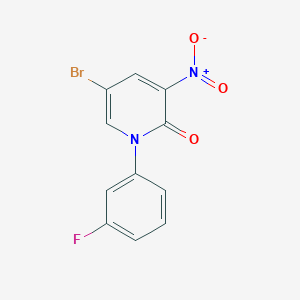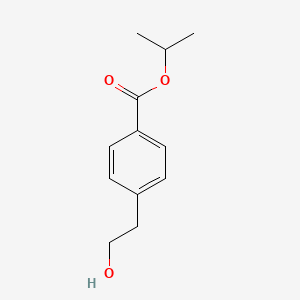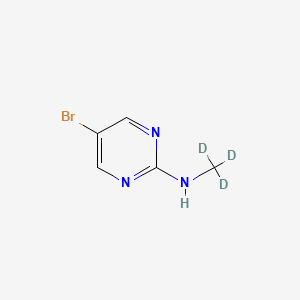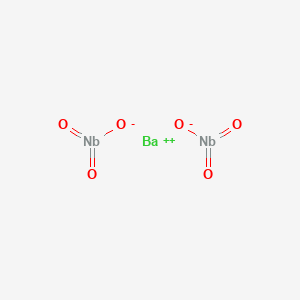
Barium niobium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium niobium oxide is a compound that combines barium and niobium with oxygen It is known for its unique structural and electrochemical properties, making it a subject of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium niobium oxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of barium carbonate with niobium pentoxide at high temperatures. The reaction conditions typically require temperatures above 1000°C to ensure complete reaction and formation of the desired oxide phase .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, such as barium carbonate and niobium pentoxide, are mixed and heated in a controlled atmosphere to achieve the desired phase and purity. The process may involve multiple heating and cooling cycles to optimize the material’s properties .
Analyse Des Réactions Chimiques
Types of Reactions: Barium niobium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the compound’s properties and are often used to tailor its characteristics for specific applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or air at elevated temperatures. This reaction can lead to the formation of higher oxidation states of niobium.
Reduction: Reduction reactions can be carried out using hydrogen or carbon monoxide as reducing agents. These reactions typically occur at high temperatures and can result in the formation of lower oxidation states of niobium.
Substitution: Substitution reactions involve replacing one element in the compound with another.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides of niobium, while reduction reactions can yield lower oxides or metallic niobium .
Applications De Recherche Scientifique
Barium niobium oxide has a wide range of scientific research applications due to its unique properties:
Electronics: The compound’s electrochemical properties make it suitable for use in capacitors, resistors, and other electronic components.
Catalysis: this compound is used as a catalyst in various chemical reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides.
Energy Storage: The compound’s ability to store and release energy efficiently makes it a candidate for use in batteries and supercapacitors.
Optoelectronics: this compound is studied for its potential use in optoelectronic devices, such as light-emitting diodes and photodetectors.
Mécanisme D'action
The mechanism by which barium niobium oxide exerts its effects is primarily related to its crystal structure and electronic properties. The compound’s structure allows for efficient charge transfer and storage, making it effective in applications such as energy storage and catalysis. The molecular targets and pathways involved in these processes are often related to the compound’s ability to interact with other materials and facilitate chemical reactions .
Comparaison Avec Des Composés Similaires
Barium niobium oxide can be compared with other similar compounds, such as:
Barium titanate: Known for its ferroelectric properties, barium titanate is widely used in capacitors and other electronic devices.
Niobium pentoxide: This compound is known for its catalytic properties and is used in various industrial applications.
Barium zirconate: Used in fuel cells and other energy-related applications, barium zirconate has similar structural properties to this compound.
This compound stands out due to its unique combination of electrochemical and catalytic properties, making it a versatile material for various scientific and industrial applications.
Propriétés
Formule moléculaire |
BaNb2O6 |
|---|---|
Poids moléculaire |
419.14 g/mol |
Nom IUPAC |
barium(2+);oxido(dioxo)niobium |
InChI |
InChI=1S/Ba.2Nb.6O/q+2;;;;;;;2*-1 |
Clé InChI |
FKKSQMDUUDBSGH-UHFFFAOYSA-N |
SMILES canonique |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


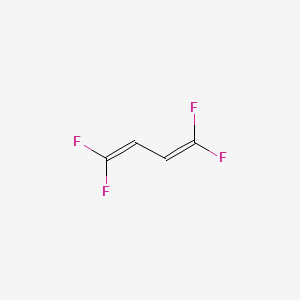

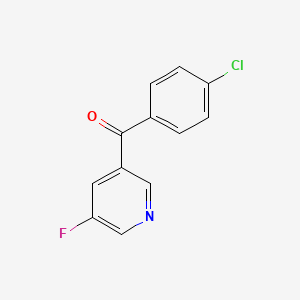


![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
